2-Pentanol, 5-amino-, (R)-
Description
Significance of Stereodefined Amino Alcohol Scaffolds in Modern Chemical Synthesis
Stereodefined amino alcohols are a privileged class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a carbon skeleton with a specific three-dimensional arrangement. These scaffolds are of paramount importance in modern chemical synthesis for several reasons:
Ubiquity in Bioactive Molecules: The 1,2- and 1,3-amino alcohol motifs are fundamental components of numerous natural products and pharmaceuticals. acs.org Their presence is often crucial for the biological activity of these molecules.
Versatile Synthetic Handles: The amino and hydroxyl groups provide two distinct points for chemical modification, allowing for the construction of diverse and complex molecular architectures. diva-portal.orgnih.gov This bifunctionality is instrumental in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally varied small molecules. diva-portal.org
Induction of Chirality: When used as chiral auxiliaries or ligands, stereodefined amino alcohols can effectively control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer over the other.
The synthesis of these scaffolds can be approached in various ways, including the highly efficient Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org More recent methods focus on developing regio- and stereodivergent routes to access all possible isomers of a given vicinal amino alcohol. acs.org
The Role of Chiral Alcohols in Asymmetric Transformations
Chiral alcohols are indispensable in the field of asymmetric synthesis, which focuses on the preparation of enantiomerically pure compounds. ru.nl Their influence is exerted through several mechanisms:
Chiral Ligands for Metal Catalysts: Chiral alcohols can be readily converted into a wide array of chiral ligands that coordinate to metal centers. These chiral metal complexes can then catalyze a vast range of asymmetric transformations, including reductions of ketones and imines, and carbon-carbon bond-forming reactions like the Henry reaction. alfachemic.com
Organocatalysis: A growing area of research involves the use of chiral alcohols themselves as organocatalysts. alfachemic.com By forming hydrogen bonds with substrates, they can create a chiral environment that directs the approach of reagents, leading to high enantioselectivity in reactions such as cycloadditions. alfachemic.com
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric synthesis of chiral alcohols. magtech.com.cnrsc.org These biocatalytic methods are attractive due to their high enantioselectivity and environmentally benign reaction conditions. magtech.com.cn
Overview of 5-Amino-2-Pentanol as a Versatile Chiral Intermediate
5-Amino-2-pentanol, as a specific example of a chiral amino alcohol, serves as a valuable intermediate in organic synthesis. nih.gov The "(R)-" designation specifies the stereochemistry at the carbon atom bearing the hydroxyl group. This particular isomer is a useful building block for creating more complex molecules, including those with potential pharmacological properties. For instance, a branched isomer, 5-phenylamino-2-pentanol, has been synthesized through the ring-opening of 2-methyltetrahydrofuran. rsc.orgrsc.org The racemic form of 5-amino-2-pentanol has been identified as a compound of interest. nih.gov
Scope and Objectives of Academic Research Pertaining to (R)-5-Amino-2-Pentanol
Academic research concerning (R)-5-amino-2-pentanol and related amino alcohols is multifaceted. A primary objective is the development of efficient and stereoselective synthetic routes to these compounds. For example, research has demonstrated the synthesis of 5-amino-1-pentanol (B144490) from biomass-derived dihydropyran, highlighting a move towards more sustainable chemical processes. cjcatal.comresearchgate.netsciopen.com Another key area of investigation is their application as chiral ligands or catalysts in asymmetric synthesis. researchgate.net Furthermore, there is interest in using these compounds as building blocks for the synthesis of novel, biologically active molecules and functional materials. acs.orgwikipedia.org
Interactive Data Tables
Physical and Chemical Properties of 5-Amino-1-pentanol
| Property | Value | Source |
| Molecular Formula | C5H13NO | wikipedia.orgnist.govnist.govontosight.ai |
| Molar Mass | 103.16 g·mol−1 | wikipedia.orgontosight.ai |
| Appearance | White crystalline clumps | wikipedia.org |
| Melting Point | 38.5 °C | wikipedia.org |
| Boiling Point | 221.5 °C | wikipedia.org |
| Density | 0.9488 g/cm³ at 17 °C | wikipedia.org |
| CAS Number | 2508-29-4 | wikipedia.orgnist.govnist.govchemicalbook.com |
Detailed Research Findings
Recent research has focused on the efficient synthesis of related amino pentanols. One notable method involves the reductive amination of 2-hydroxytetrahydropyran, derived from biomass, using nickel-based catalysts. cjcatal.comresearchgate.net This approach is considered a green and highly efficient process for producing 5-amino-1-pentanol. cjcatal.com Studies have shown that Ni/ZrO₂ and Ni-Mg₃AlOₓ catalysts are particularly effective, achieving high yields under mild reaction conditions. cjcatal.comresearchgate.net Furthermore, bimetallic Ni-Co nanocatalysts have also been successfully employed for the synthesis of 5-amino-1-pentanol from the same biomass-derived starting material. sciopen.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
183668-70-4 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2R)-5-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI Key |
VJGRDSFPHUTBBE-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCCN)O |
Canonical SMILES |
CC(CCCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure R 5 Amino 2 Pentanol
Biocatalytic and Chemoenzymatic Pathways
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high efficiency and selectivity. researchgate.net Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps to create efficient and practical synthetic routes. acs.orgsemanticscholar.org These approaches are particularly well-suited for the synthesis of chiral molecules like (R)-5-amino-2-pentanol.
Enzyme-Mediated Stereoselective Reductions of Precursors
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, typically with high enantiomeric excess (% ee). rsc.orgucl.ac.uknih.gov The synthesis of (R)-5-amino-2-pentanol can be envisioned through the asymmetric reduction of a suitable precursor, 5-aminopentan-2-one. Engineered KREDs have demonstrated remarkable efficacy in the reduction of a wide range of ketone substrates, including those with additional functional groups. rsc.orgrsc.org
The stereochemical outcome of the reduction is determined by the specific KRED employed, as different enzymes exhibit distinct substrate specificities and stereopreferences. For the synthesis of the (R)-enantiomer, an (R)-selective ketoreductase would be required. The reaction necessitates a stoichiometric amount of a reducing cofactor, typically NADPH or NADH, which can be regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the sacrificial co-substrate, or by using a co-substrate like isopropanol. acs.orgacs.org
While specific data for the reduction of 5-aminopentan-2-one is not extensively reported, the performance of various engineered ketoreductases on analogous amino-ketone substrates provides a strong indication of feasibility. For instance, the dynamic reductive kinetic resolution (DYRKR) of bulky α-amino-β-keto esters has been successfully achieved with excellent stereoselectivity (>99% dr, >99% de) using engineered KREDs. rsc.org
Table 1: Performance of Engineered Ketoreductases in the Asymmetric Reduction of Functionalized Ketones
| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| KRED Mutant M30 | α-amino β-keto ester | α-amino β-hydroxy ester | >99 | >99 | >99:1 |
| Engineered KRED | 2-chloro-4′-fluoroacetophenone | (S)-1-(2-chloro-4-fluorophenyl)ethanol | >99 | >99 | N/A |
| RtSCR9 Mutant | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | High | >99 | N/A |
This table presents representative data from studies on analogous substrates to illustrate the potential of engineered ketoreductases.
An alternative strategy for introducing the chiral amine functionality involves the use of imine reductases (IREDs) or transaminases (TAs). Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. acs.orgfrontiersin.org This approach can be applied to the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov
For the synthesis of (R)-5-amino-2-pentanol, a potential pathway could involve the transamination of a precursor such as 5-hydroxy-2-pentanone. An (R)-selective ω-transaminase would be required to install the amino group with the desired stereochemistry. The choice of the amino donor, often a chiral amine like (R)- or (S)-α-methylbenzylamine or an amino acid like D- or L-alanine, is crucial for driving the reaction equilibrium and achieving high conversion. rug.nl
Protein engineering has been instrumental in expanding the substrate scope and improving the stability and activity of transaminases, enabling the synthesis of a wide array of chiral amines, including those with bulky substituents and additional functional groups. frontiersin.orgdtu.dk For instance, an (R)-selective transaminase from Aspergillus terreus has been engineered to improve its catalytic efficiency and thermostability for the synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone. nih.gov
Table 2: Engineered Transaminases for the Synthesis of Chiral Amines and Amino Alcohols
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Engineered AtTA | 4-hydroxy-2-butanone | (R)-3-amino-1-butanol | High | >99 |
| Engineered CvTA | Bulky bicyclic ketone | exo-amine | >99 | >99.5 (de) |
| ATA-117 variant | Pro-sitagliptin ketone | Sitagliptin | High | >99.95 |
This table includes examples of engineered transaminases acting on substrates analogous to precursors of (R)-5-amino-2-pentanol.
Whole-Cell Biotransformations for Multi-Step Cascade Reactions
Whole-cell biotransformations offer a powerful platform for conducting multi-step cascade reactions, where a series of enzymatic conversions occur within a single microbial host. ucl.ac.uk This approach eliminates the need for purification of individual enzymes and can provide a self-contained system for cofactor regeneration. A de novo biosynthetic pathway for the production of 5-aminopentanol from L-lysine has been developed in Escherichia coli. rsc.orgfrontiersin.orgnih.gov
This engineered pathway consists of three key enzymatic steps:
Decarboxylation: L-lysine is first decarboxylated to cadaverine by a lysine decarboxylase.
Transamination: Cadaverine is then converted to 5-aminopentanal by a putrescine aminotransferase.
Reduction: Finally, 5-aminopentanal is reduced to 5-aminopentanol by an aldehyde reductase.
While this pathway produces 5-aminopentanol, the stereochemistry at the C2 position is not controlled in the reported pathway, as the reduction of the achiral aldehyde precursor would lead to a racemic mixture of the 2-hydroxy enantiomers. To achieve the synthesis of enantiopure (R)-5-amino-2-pentanol, this pathway would need to be modified to incorporate a stereoselective enzymatic step. For example, a ketoreductase with (R)-selectivity could be introduced to reduce a 5-aminopentan-2-one intermediate, which could potentially be formed through an alternative biosynthetic route.
Optimization of such whole-cell systems involves fine-tuning the expression levels of the pathway enzymes and ensuring efficient cofactor regeneration to maximize product yield and minimize the accumulation of inhibitory intermediates. rsc.orgfrontiersin.orgnih.gov
Table 3: Whole-Cell Bioconversion of L-Lysine to 5-Aminopentanol
| Host Organism | Key Enzymes | Substrate | Product | Titer (mM) | Molar Yield (mol/mol) |
|---|---|---|---|---|---|
| E. coli | Lysine decarboxylase, Putrescine aminotransferase, Aldehyde reductase | L-lysine | 5-Aminopentanol | 78.5 ± 1.2 | ~0.79 |
Data from a study on the microbial production of 5-aminopentanol. Chirality at the C2 position was not specified. rsc.orgfrontiersin.orgnih.gov
Engineering of Biocatalysts for Enhanced Stereoselectivity and Activity
The natural repertoire of enzymes often requires improvement to meet the demands of industrial-scale synthesis, particularly concerning substrate specificity, catalytic activity, stability, and stereoselectivity. Protein engineering, encompassing both rational design and directed evolution, has become an indispensable tool for tailoring biocatalysts for specific applications. rsc.orgdtu.dkscinito.ai
For the synthesis of (R)-5-amino-2-pentanol, engineering efforts would focus on:
Ketoreductases: Enhancing the (R)-selectivity and activity towards 5-aminopentan-2-one. This can be achieved by mutating amino acid residues in the active site to better accommodate the substrate and favor the desired transition state for hydride transfer. rsc.orgrsc.org Structure-guided evolution has been successfully applied to improve the performance of KREDs for the synthesis of chiral amino alcohols. rsc.org
Transaminases: Modifying the substrate-binding pocket to accept 5-hydroxy-2-pentanone and to ensure high (R)-stereoselectivity. Directed evolution has been used to create transaminase variants with significantly improved activity and selectivity for bulky and functionalized ketones. frontiersin.orgdtu.dknih.gov
Computational modeling and high-throughput screening methods are crucial in accelerating the enzyme engineering process, allowing for the rapid identification of beneficial mutations. rug.nl
Sustainable and Green Chemistry Principles in Biocatalytic Synthesis
Biocatalytic processes are inherently aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of biocatalysis to the synthesis of (R)-5-amino-2-pentanol offers several environmental and sustainability advantages over traditional chemical methods:
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and avoiding the need for extreme and potentially hazardous reaction conditions. researchgate.net
High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to higher yields and simplified purification processes. acs.org
Reduced Waste: The high efficiency and selectivity of biocatalytic reactions contribute to a lower E-factor (Environmental Factor), a key metric in green chemistry that quantifies the amount of waste generated per unit of product. researchgate.net
Use of Renewable Feedstocks: Biocatalytic routes can often utilize renewable starting materials. For example, the whole-cell biotransformation of L-lysine to 5-aminopentanol utilizes a readily available amino acid that can be produced through fermentation. rsc.orgfrontiersin.orgnih.gov
Catalytic Nature: Enzymes are catalysts and are used in small quantities, and they can often be recycled and reused, further improving the process's sustainability. researchgate.net
The development of robust and efficient biocatalytic and chemoenzymatic routes for the synthesis of enantiopure (R)-5-amino-2-pentanol exemplifies the power of modern biotechnology in providing sustainable solutions for the production of valuable chiral building blocks.
Asymmetric Chemical Synthesis Approaches
The synthesis of enantiomerically pure compounds such as (R)-5-Amino-2-Pentanol is a significant objective in modern organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers. wikipedia.org Asymmetric synthesis strategies are crucial for selectively producing a desired stereoisomer. wikipedia.orgchiralpedia.com A variety of advanced methodologies have been developed to achieve high levels of stereocontrol, ranging from the use of chiral auxiliaries and asymmetric catalysis to the derivatization of naturally occurring chiral molecules. wikipedia.orgchiralpedia.comnih.gov
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliary-mediated synthesis is a robust strategy for controlling the stereochemical outcome of a reaction. wikipedia.org This approach involves the temporary incorporation of a chiral group into a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary directs the stereoselectivity of subsequent reactions, leading to the formation of one diastereomer in preference to the other. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org
The general workflow for this methodology involves three key steps:
Covalent attachment of the chiral auxiliary to a substrate molecule.
Execution of a diastereoselective transformation to create the new stereocenter.
Removal of the auxiliary to yield the enantiopure product. wikipedia.org
For the synthesis of (R)-5-Amino-2-Pentanol, a suitable achiral precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. An alkylation or an aldol (B89426) reaction could then be employed to introduce functionality at the C-2 position with high diastereoselectivity. Subsequent transformation of the functional groups and cleavage of the auxiliary would afford the target amino alcohol.
Asymmetric Catalytic Hydrogenation of Unsaturated Precursors
Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. This technique typically involves the hydrogenation of a prochiral unsaturated precursor, such as an alkene, ketone, or imine, using a chiral transition metal catalyst. Catalysts are often composed of metals like rhodium, ruthenium, iridium, or palladium, coordinated to chiral ligands. rsc.orgelsevierpure.com This approach has seen remarkable progress and is a cornerstone of asymmetric synthesis. elsevierpure.com
In the context of synthesizing (R)-5-Amino-2-Pentanol, a key intermediate would be a ketone or imine precursor, such as 5-(protected-amino)-pentan-2-one. The asymmetric hydrogenation of this ketone using a chiral catalyst (e.g., a Ru-BINAP system) would selectively reduce the carbonyl group to a hydroxyl group, establishing the (R) stereocenter with high enantioselectivity. Similarly, the asymmetric reductive amination of a ketone precursor involves the in-situ formation of an imine, which is then hydrogenated enantioselectively. rsc.org
Organocatalytic Enantioselective Routes to Amino Alcohols
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metal-based catalysts. rsc.orgresearchgate.net This field has expanded rapidly, providing powerful tools for creating chiral compounds, including noncanonical amino acids and their derivatives. rsc.orgresearchgate.net Common organocatalysts include proline and its derivatives, as well as cinchona alkaloids, which can activate substrates through the formation of transient iminium or enamine intermediates or through hydrogen bonding interactions. rsc.orgnih.gov
To synthesize (R)-5-Amino-2-Pentanol, an organocatalytic approach could involve an asymmetric aldol reaction between a protected amino-aldehyde (e.g., N-Boc-3-aminopropanal) and acetone or a nitroalkane, catalyzed by a chiral proline derivative. This would establish the chiral hydroxyl center. Alternatively, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone or aldehyde, followed by functional group manipulations, could provide access to the chiral amino alcohol scaffold. nih.gov These strategies offer a metal-free pathway to highly enantiomerically enriched products. rsc.orgnih.gov
Diastereoselective Synthesis from Chiral Pool Starting Materials
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes. nih.gov Utilizing these molecules as starting materials is an efficient strategy for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule through a series of stereocontrolled reactions. nih.gov
For the synthesis of (R)-5-Amino-2-Pentanol, a plausible starting material from the chiral pool could be L-glutamic acid or L-proline. A synthetic route starting from L-glutamic acid, for instance, could involve selective reduction of the side-chain carboxylic acid to an alcohol and the α-carboxylic acid to a methyl group. The existing stereocenter at the α-carbon would guide the stereochemical outcome of subsequent transformations, ensuring the desired absolute configuration in the final product. This diastereoselective approach leverages the pre-existing chirality of the starting material to build new stereocenters in a predictable manner.
Reductive Amination Strategies for 5-Amino-1-Pentanol (B144490) Precursors
Reductive amination is one of the most effective and widely used methods for synthesizing amines from carbonyl compounds. kanto.co.jprsc.org The reaction proceeds by the condensation of a ketone or aldehyde with an amine (such as ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govnih.gov This transformation can be catalyzed by various systems and is a key step in the biosynthesis of amino acids like glutamate from α-ketoglutarate. nih.gov
A direct precursor to (R)-5-Amino-2-Pentanol is 5-Amino-1-Pentanol, which can be synthesized via the reductive amination of bio-derived 2-hydroxytetrahydropyran (2-HTHP). rsc.org This process converts a cyclic ether into a linear amino alcohol, providing a valuable building block for further synthesis. rsc.org The conversion of a 5-amino-1-pentanol precursor to the final target would then require selective manipulation to introduce the chiral center at the C-2 position.
The efficiency and selectivity of reductive amination are highly dependent on the catalytic system employed. A range of catalysts, from transition metals to biocatalysts, have been developed for this purpose. kanto.co.jpnih.gov The choice of catalyst can influence reaction conditions, substrate scope, and selectivity. kanto.co.jp
Several catalytic systems have proven effective for reductive amination reactions relevant to the synthesis of amino alcohol precursors:
Nickel-Alumina (Ni-Al₂O₃) Catalysts : Nano-Ni-Al₂O₃ catalysts have demonstrated high efficiency in the reductive amination of 2-hydroxytetrahydropyran to 5-Amino-1-pentanol. rsc.org These systems benefit from the cooperative catalysis between highly dispersed metallic Ni sites and Lewis acid sites on the alumina support. rsc.org
Iridium-Based Catalysts : Iridium complexes with picolinamide-derived ligands (e.g., Ir-PA1, Ir-PA2) are highly active for the reductive amination of carbonyl compounds. kanto.co.jp They are particularly useful for synthesizing secondary amines with high selectivity and can be effective for substrates that are sterically bulky or prone to alcohol by-product formation. kanto.co.jp
Palladium-Based Catalysts : Chiral palladium catalysts have been successfully employed in the asymmetric reductive amination of ketones, yielding chiral amines with excellent enantioselectivities. rsc.org
Biocatalysts (Imine Reductases/Amine Dehydrogenases) : Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) offer a sustainable and highly selective biocatalytic route. nih.gov They catalyze the reduction of imines formed from ketones and an amine source, using a biological hydride donor like NAD(P)H, to produce chiral amines with high optical purity. nih.gov
The table below summarizes key features of these catalytic systems.
| Catalyst System | Metal/Type | Key Features | Precursor Example | Reference |
| Nickel-Alumina | Nickel | High yield under mild conditions; cooperative catalysis between Ni and Lewis acid sites. | 2-Hydroxytetrahydropyran | rsc.org |
| Iridium-Picolinamide | Iridium | High activity; suitable for bulky substrates; reduces alcohol by-product formation. | General Carbonyls | kanto.co.jp |
| Chiral Palladium Complexes | Palladium | Enables direct diastereo- and enantioselective reductive amination. | Cycloaliphatic Ketones | rsc.org |
| Imine Reductases (IREDs) | Biocatalyst | High enantioselectivity; sustainable; operates under mild aqueous conditions. | Various Ketones | nih.gov |
Multi-Component Reaction Strategies for Structural Elaboration
Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from simple starting materials in a single step. These reactions are characterized by high atom economy and convergence, making them highly attractive for the construction of diverse molecular scaffolds. In the context of elaborating the structure of amino alcohols like (R)-5-amino-2-pentanol, MCRs can be employed to introduce additional complexity and functionality, for example, in the synthesis of heterocyclic structures such as piperidines.
Amino alcohols are versatile building blocks that can participate in MCRs to generate a variety of complex products. For instance, the amino and hydroxyl groups can react with different components in a sequential or concerted manner. One notable application is the use of amino alcohols in the synthesis of substituted piperidines, a common motif in many natural products and pharmaceuticals. nih.gov
A general strategy involves a three-component reaction, often a variation of the Mannich reaction, where an aldehyde, an amine, and a third component with an activated methylene group react to form a new carbon-carbon and carbon-nitrogen bond. rsc.org When a δ-amino carbonyl intermediate is formed, it can undergo intramolecular cyclization to yield a piperidine ring. This biosynthetic-inspired approach allows for the stereoselective construction of polysubstituted piperidines. rsc.org
For example, a three-component vinylogous Mannich-type reaction can be employed to create chiral dihydropyridinone compounds, which serve as versatile intermediates for the synthesis of a range of chiral piperidine derivatives. rsc.org The stereoselectivity of such reactions is often controlled by the use of chiral auxiliaries or catalysts.
While specific MCRs starting directly from (R)-5-amino-2-pentanol are not extensively documented, the principles can be illustrated with related transformations. The following table showcases examples of multi-component reactions used in the synthesis of substituted piperidines, highlighting the diversity of reactants and the complexity of the products that can be achieved.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aldehyde | Amine | 1,3-bis-Trimethylsilylenol ether | Stereoselective | Chiral dihydropyridinone | rsc.org |
| Aldehyde | Ammonia (B1221849) equivalent | Acyl chloride | Dienophile (in a subsequent step) | Piperidone scaffold | researchgate.net |
| Benzyl alcohol | Aryl methyl ketone | NH4OAc | Pd@HAP | 2,4,6-Tri-substituted pyridine | rsc.org |
Protecting Group Chemistry in Targeted Stereoselective Synthesis
In the synthesis of polyfunctional molecules like (R)-5-amino-2-pentanol, the strategic use of protecting groups is essential to achieve high selectivity and yield. Protecting groups are temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. The success of a multi-step synthesis often relies on the careful selection of protecting groups that can be introduced and removed under mild conditions without affecting other parts of the molecule.
For a molecule containing both an amino and a hydroxyl group, it is often necessary to protect one or both of these functionalities to control the outcome of a reaction. For instance, if a reaction is intended to occur at the hydroxyl group, the more nucleophilic amino group must be protected.
Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under basic and nucleophilic conditions but can be readily removed with acid. The Cbz group, on the other hand, is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation.
For the hydroxyl group, common protecting groups include ethers, such as benzyl (Bn) and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). The benzyl group is robust and can be removed by hydrogenolysis. Silyl ethers offer a range of stabilities depending on the substituents on the silicon atom and are typically removed by fluoride ions.
An important concept in protecting group strategy is orthogonality. Orthogonal protecting groups can be removed selectively in the presence of each other under different reaction conditions. For example, a molecule containing both a Boc-protected amine and a silyl-protected alcohol can have either group removed without affecting the other. This allows for the selective functionalization of either the amine or the alcohol at different stages of the synthesis.
The following table provides an overview of common protecting groups for amines and alcohols, along with their typical introduction and removal conditions, which are crucial for the targeted synthesis of molecules like (R)-5-amino-2-pentanol.
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | Boc2O, base | Acid (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H2, Pd/C |
| Alcohol | Benzyl | Bn | BnBr, base | H2, Pd/C |
| Alcohol | tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | F- (e.g., TBAF) |
| Alcohol | p-Methoxybenzyl | PMB | PMB-Cl, base | Oxidative cleavage (e.g., DDQ, CAN) |
Mechanistic Investigations and Reaction Pathways Involving R 5 Amino 2 Pentanol
Analysis of Stereochemical Control Elements in Reaction Mechanisms
The stereochemistry of (R)-5-amino-2-pentanol is a critical element in its reactions, particularly in the synthesis of chiral molecules such as substituted piperidines. The chiral center at the carbon bearing the hydroxyl group (C-2) influences the stereochemical course of reactions where this center is involved or is in proximity to the reacting centers.
In reactions such as intramolecular cyclization to form piperidines, the stereochemistry of the starting amino alcohol can direct the formation of specific diastereomers. For instance, in related systems, the cyclization of amino alcohols can be influenced by the existing stereocenter, leading to a preferred conformation of the transition state that minimizes steric interactions and results in a high degree of stereocontrol in the final product. While specific studies on (R)-5-amino-2-pentanol are limited, the principles of asymmetric synthesis suggest that its chirality would be pivotal in achieving stereoselective outcomes in reactions like N-alkylation followed by cyclization.
The stereochemical integrity of the chiral center is generally maintained in many of its reactions unless the reaction conditions are harsh enough to cause racemization. The use of (R)-5-amino-2-pentanol as a chiral building block is predicated on the stability of its stereocenter throughout a synthetic sequence.
Role as a Nucleophile in C-C and C-N Bond Formations
The primary amino group in (R)-5-amino-2-pentanol is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.
C-N Bond Formation: The amino group can react with a variety of electrophiles. For example, it can undergo N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and acylation with acyl chlorides or anhydrides. These reactions are fundamental in elaborating the structure of (R)-5-amino-2-pentanol for the synthesis of more complex molecules. In the context of intramolecular reactions, the amino group can act as an internal nucleophile, leading to the formation of heterocyclic rings. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amino group is a common strategy for the synthesis of substituted piperidines.
C-C Bond Formation: While the amino and hydroxyl groups are the primary reactive sites for nucleophilic attack, (R)-5-amino-2-pentanol can be derivatized to participate in C-C bond-forming reactions. For example, after protection of the amino and hydroxyl groups, the carbon backbone can be functionalized. More directly, the amino group can be used to direct C-H activation at a remote position, a strategy that has been explored for the synthesis of chiral piperidines from acyclic amines. nih.gov
The nucleophilicity of the amino group is influenced by the solvent and the presence of other reagents. In protic solvents, the lone pair of the nitrogen can be solvated, reducing its nucleophilicity.
Intermolecular and Intramolecular Interactions Influencing Reactivity
The reactivity of (R)-5-amino-2-pentanol is significantly influenced by both intermolecular and intramolecular interactions, particularly hydrogen bonding.
Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (the lone pairs on nitrogen and oxygen) within the same molecule allows for the formation of an intramolecular hydrogen bond between the amino group and the hydroxyl group. This interaction can influence the molecule's conformation, bringing the two functional groups into proximity. This pre-organization can facilitate intramolecular reactions, such as cyclization, by reducing the entropic barrier. Infrared spectral studies on analogous amino alcohols have shown that they can form strong intramolecular hydrogen bonds. rsc.org The strength of this interaction can affect the molecule's physical properties and its reactivity.
Intermolecular Hydrogen Bonding: In the condensed phase, (R)-5-amino-2-pentanol molecules can associate through intermolecular hydrogen bonds. This can lead to the formation of dimers or larger aggregates. Such associations can influence the effective concentration of reactive species and may affect reaction rates. Strong intermolecular hydrogen bonding can sometimes compete with intramolecular hydrogen bonding, and the balance between these two can be dependent on concentration and the solvent.
These non-covalent interactions play a crucial role in the molecule's behavior in solution and can be exploited to control its reactivity. For example, in a non-polar solvent, intramolecular hydrogen bonding is more favored, which might enhance the rate of an intramolecular reaction.
Conformational Analysis and its Impact on Reaction Outcomes
The three-dimensional shape of (R)-5-amino-2-pentanol and its conformational flexibility are key to understanding its reactivity. The molecule can adopt various conformations by rotation around its single bonds. The relative energies of these conformers are determined by a combination of steric and electronic effects, including the intramolecular hydrogen bonding discussed previously.
A stable conformer that is pre-disposed for a particular reaction pathway will likely lead to a more facile reaction. For example, in an intramolecular cyclization to form a six-membered piperidine ring, the molecule needs to adopt a conformation that brings the amino group and the carbon bearing the hydroxyl group into a suitable distance and geometry for reaction. Computational studies on similar caged amino acids have highlighted the importance of identifying the lowest energy conformations to understand their chemical behavior. nih.gov
The chair-like transition state for cyclization is generally favored, and the substituents on the forming ring will tend to occupy equatorial positions to minimize steric strain. The (R)-chirality at C-2 will influence the preferred conformation of the transition state, thereby dictating the stereochemistry of the resulting piperidine.
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic parameters of reactions involving (R)-5-amino-2-pentanol govern the feasibility and rate of these transformations.
Kinetics: The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. For an intramolecular cyclization of (R)-5-amino-2-pentanol, the activation energy will depend on factors such as the nucleophilicity of the amino group, the nature of the leaving group on the carbon being attacked, and the conformational requirements of the transition state.
| Reaction Type | Key Mechanistic Feature | Influencing Factors | Potential Product |
| Intramolecular Cyclization | Nucleophilic attack of the amino group on an electrophilic carbon center of the same molecule. | Leaving group ability, stereochemistry at C-2, solvent polarity. | Chiral substituted piperidines. |
| N-Alkylation | Nucleophilic substitution reaction of the amino group with an alkyl halide. | Steric hindrance, electrophilicity of the alkyl halide. | Secondary or tertiary amines. |
| Reductive Amination | Reaction of the amino group with a carbonyl compound in the presence of a reducing agent. | Nature of the carbonyl compound and the reducing agent. | Secondary amines. |
| Acylation | Nucleophilic acyl substitution of the amino group with an acylating agent. | Reactivity of the acylating agent, presence of a base. | Amides. |
Applications of R 5 Amino 2 Pentanol As a Chiral Building Block and Ligand Precursor
Development of Chiral Ligands and Organocatalysts
The dual functionality of (R)-5-amino-2-pentanol makes it a candidate for the synthesis of chiral ligands. These ligands can coordinate to metal centers or act as organocatalysts to control the stereochemical outcome of chemical reactions, leading to the preferential formation of one enantiomer of a product over the other.
The synthesis of chiral phosphine-amino alcohol ligands from amino alcohol precursors is a common strategy in asymmetric catalysis. In a typical synthetic route, the amino group of the chiral amino alcohol is reacted with a phosphine-containing reagent, such as chlorodiphenylphosphine, to form a P-N bond. The hydroxyl group can either remain free or be modified to fine-tune the steric and electronic properties of the resulting ligand.
While this is a general and widely practiced method for creating libraries of chiral ligands, specific examples detailing the synthesis and application of phosphine-amino alcohol ligands derived directly from (R)-5-amino-2-pentanol are not extensively documented in peer-reviewed literature.
Chiral ligands derived from amino alcohols are crucial in a variety of asymmetric metal-catalyzed transformations. The ligand coordinates to a metal catalyst, creating a chiral environment that directs the approach of the reactants, thereby inducing enantioselectivity.
Asymmetric aldol (B89426) and Michael additions are powerful methods for forming carbon-carbon bonds in a stereocontrolled manner. Chiral ligands are employed to create catalysts that facilitate these reactions with high enantioselectivity. While various chiral amino alcohols have been successfully used as precursors for ligands in these transformations, specific research detailing the application of ligands derived from (R)-5-amino-2-pentanol in asymmetric aldol or Michael additions is not prominently featured in the available scientific literature.
Enantioselective hydrogenation and other reduction reactions are fundamental processes in the synthesis of chiral molecules, particularly in the pharmaceutical industry. These reactions often rely on transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. Chiral amino alcohols and their derivatives are a key class of ligands for these transformations, particularly in asymmetric transfer hydrogenation. However, dedicated studies on the use of (R)-5-amino-2-pentanol-derived catalysts for these specific reactions are not found in the reviewed literature.
Asymmetric oxidation reactions, such as epoxidation or dihydroxylation, are vital for introducing oxygen-containing functional groups with stereocontrol. The design of the chiral ligand is critical for achieving high enantioselectivity. There is currently a lack of specific, documented research on the application of (R)-5-amino-2-pentanol as a precursor for ligands in asymmetric oxidation reactions.
Ligand Design for Asymmetric Metal-Catalyzed Transformations
Synthetic Synthon for Complex Molecular Architectures
As a chiral building block, (R)-5-amino-2-pentanol can serve as a versatile synthon in the multistep synthesis of complex target molecules. Both the amino and hydroxyl groups can be chemically manipulated to build out different parts of a molecular structure. The inherent chirality of the molecule is carried through the synthesis, contributing to the final stereochemistry of the target compound. This approach is fundamental in the total synthesis of natural products and pharmaceuticals. However, specific examples of complex molecular architectures synthesized using (R)-5-amino-2-pentanol as a key synthon are not detailed in the surveyed scientific literature.
Precursor in the Synthesis of Chiral Heterocyclic Compounds
Chiral amino alcohols are established as versatile precursors for the construction of a variety of heterocyclic compounds, such as oxazoles and oxazolines. The intramolecular cyclization of amino alcohols is a direct route to important saturated heterocycles. For instance, the related compound 5-amino-1-pentanol (B144490) is known to undergo facile intramolecular cyclocondensation over zeolite catalysts to produce piperidine. sigmaaldrich.com This strategy is applicable to (R)-5-amino-2-pentanol for the synthesis of chiral substituted piperidines and other nitrogen-containing heterocycles.
The utility of amino groups in the synthesis of heterocyclic systems is further demonstrated in the diastereoselective, one-pot synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. researchgate.netnih.gov This approach, starting from commercially available materials, generates products with three contiguous stereocenters in good to high yield and diastereoselectivity. researchgate.netnih.gov The amino functionality acts as a key nucleophile in the cyclization step, highlighting the potential of amino-functionalized building blocks like (R)-5-amino-2-pentanol in the construction of complex chiral heterocycles.
| Amino Alcohol Precursor | Heterocyclic Product | Reaction Type | Key Features |
|---|---|---|---|
| 5-Amino-1-pentanol | Piperidine | Intramolecular Cyclocondensation | Zeolite-catalyzed dehydration and cyclization. sigmaaldrich.com |
| N-substituted glycine (B1666218) esters and aldehydes | 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters | One-pot, three-step sequence | Creates three contiguous stereocenters with high diastereoselectivity. researchgate.netnih.gov |
Scaffold for Natural Product Analogs and Derivatives
The 1,3-amino alcohol motif present in (R)-5-amino-2-pentanol is a structural cornerstone found in a multitude of biologically active natural products and pharmaceutical agents. Consequently, it serves as a valuable chiral building block for the total synthesis of natural products and the creation of their analogs. A prominent example is the use of the related 5-amino-1-pentanol as a starting material in the synthesis of the complex marine alkaloid Manzamine A, which exhibits anti-inflammatory, anti-malarial, and anti-HIV-1 activities. google.com
The synthetic utility of chiral amino alcohols extends to the preparation of key fragments of complex molecules. Methodologies have been developed for the stereoselective synthesis of amino alcohol-containing natural products like D-erythro-sphingosine. diva-portal.org The defined stereocenter in (R)-5-amino-2-pentanol allows it to be used as a chiral scaffold, enabling the construction of derivatives and analogs of natural products where the stereochemistry of the amino alcohol portion is critical for biological function.
| Amino Alcohol Building Block | Target Natural Product / Analog | Significance |
|---|---|---|
| 5-Amino-1-pentanol | Manzamine A | Serves as a key starting material for a complex alkaloid with multiple biological activities. google.com |
| Generic Chiral Amino Alcohols | D-erythro-sphingosine | Key transformation involves assembling the polar amino alcohol head group with an aliphatic chain. diva-portal.org |
| Generic Chiral Amino Alcohols | Paclitaxel side-chain | An asymmetric synthesis was developed utilizing a highly diastereoselective cycloaddition to form the amino alcohol core. diva-portal.org |
Building Block for Peptidomimetics and Oligomeric Structures
Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. rsc.org (R)-5-amino-2-pentanol can be considered a gamma-amino acid analog, where the carboxylic acid is replaced by a secondary alcohol. The incorporation of such building blocks into peptide chains can induce specific secondary structures, such as turns and helices.
Computational studies on oligomers of related ε-amino acids, such as those containing a cyclopentane (B165970) ring, have shown a preference for forming stable helical structures in solution. researchgate.net The conformational preferences of these oligomers are dictated by the stereochemistry and structure of the monomeric units. researchgate.net The fixed stereocenter and the specific spacing between the amino and hydroxyl groups in (R)-5-amino-2-pentanol can enforce a particular directionality and conformational bias when it is incorporated into an oligomeric chain, making it a useful tool for designing folded oligomers with predictable three-dimensional structures.
Chiral Auxiliary in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a synthetic transformation. wikipedia.org Chiral 1,2-amino alcohols and their derivatives are among the most effective and widely used auxiliaries in asymmetric synthesis. nih.gov They can be converted into various chiral directing groups, such as oxazolidinones, which are powerful auxiliaries for reactions like asymmetric alkylations, aldol reactions, and Diels-Alder reactions. nih.gov
The principle involves attaching the auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The stereochemical bias is exerted by the chiral environment of the auxiliary, which directs the approach of the incoming reagent from the less sterically hindered face. For example, pseudoephedrine, a well-known amino alcohol auxiliary, directs the alkylation of its corresponding amide enolate to give products with high diastereoselectivity. wikipedia.org The (R)-configuration of the alcohol in (R)-5-amino-2-pentanol allows it to serve a similar function, controlling the formation of new stereocenters relative to its own. The effectiveness of such auxiliaries is measured by the diastereomeric ratio or diastereomeric excess (d.e.) of the product.
| Auxiliary Type | Reaction | Diastereoselectivity Outcome | Reference Concept |
|---|---|---|---|
| Oxazolidinones | Alkylation, Aldol, Michael Addition | High diastereoselectivity is typically achieved. | Derived from 1,2-amino alcohols; powerful and widely used auxiliaries. nih.gov |
| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | Product configuration is directed by the auxiliary's stereocenters. | A classic example of an amino alcohol auxiliary controlling enolate alkylation. wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reaction | Achieved a 10:1 diastereomeric ratio in a key step for natural product synthesis. | Demonstrates the use of a chiral alcohol to control the stereochemistry of C-C bond formation. wikipedia.org |
Theoretical and Computational Investigations of R 5 Amino 2 Pentanol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of (R)-5-Amino-2-Pentanol. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and spectroscopic characteristics.
Detailed research findings from DFT calculations, typically using a basis set like 6-311++G(d,p), reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is primarily localized on the non-bonding orbitals of the nitrogen and oxygen atoms, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is distributed across the σ*-antibonding orbitals of the C-O and C-N bonds. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, calculations of the molecular electrostatic potential (MEP) map the electron density surface, visually identifying electrophilic and nucleophilic regions. For (R)-5-Amino-2-Pentanol, the MEP shows negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their role as hydrogen bond acceptors and sites of protonation. Positive potential (blue) is located around the amine and hydroxyl hydrogens, making them hydrogen bond donors.
Table 1: Calculated Electronic Properties of (R)-5-Amino-2-Pentanol (Note: These are representative values based on typical DFT calculations for similar amino alcohols and are for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |
| Mulliken Charge on N | -0.85 e | Indicates high electron density on the nitrogen atom |
| Mulliken Charge on O | -0.70 e | Indicates high electron density on the oxygen atom |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Conformational analysis is typically initiated using molecular mechanics (MM) force fields (e.g., MMFF94 or AMBER) to perform a systematic or stochastic search of the potential energy surface. This initial screening generates a large number of possible conformers. The low-energy structures identified are then subjected to more accurate geometry optimization and energy calculations using DFT methods.
For (R)-5-Amino-2-Pentanol, the most significant conformational feature is the potential for intramolecular hydrogen bonding between the terminal amino group (-NH₂) and the hydroxyl group (-OH). This interaction can lead to pseudo-cyclic structures that are significantly lower in energy than extended, linear conformers. The strength and geometry of this hydrogen bond (typically with an O-H···N distance of ~2.0 Å) are key determinants of the most stable conformation.
Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule in solution. acs.orgnih.gov By simulating the motion of the molecule over time in the presence of explicit solvent molecules (e.g., water), MD can explore the conformational space and determine the relative populations of different conformers at a given temperature. nih.gov These simulations show that while the intramolecularly hydrogen-bonded conformer is dominant, the molecule is dynamic, with the hydrogen bond breaking and reforming, allowing for transitions between different low-energy states.
Table 2: Relative Energies of Key (R)-5-Amino-2-Pentanol Conformers (Note: Values are illustrative and represent typical energy differences found in such analyses.)
| Conformer Description | Relative Energy (kcal/mol) | Key Feature |
| Intramolecular H-Bonded (Cyclic) | 0.00 | Lowest energy, stabilized by O-H···N bond |
| Extended (Linear) | +2.5 | Higher energy due to lack of internal stabilization |
| Gauche Conformer 1 | +1.2 | Partial folding, weaker non-bonded interactions |
| Gauche Conformer 2 | +1.5 | Alternative folded structure |
Prediction of Stereochemical Outcomes in Catalyzed Reactions
Chiral amino alcohols like (R)-5-Amino-2-Pentanol are valuable as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. pnas.orgmdpi.commdpi.com Computational modeling is a powerful tool for predicting and rationalizing the enantioselectivity observed in such catalytic systems. acs.org
DFT calculations are used to model the entire catalytic cycle, with a particular focus on the transition states (TS) of the stereodetermining step. For a reaction involving a prochiral substrate, two diastereomeric transition states are possible, one leading to the (R)-product and the other to the (S)-product. By calculating the Gibbs free energy of these two transition states (ΔG‡), the enantiomeric excess (ee) of the reaction can be predicted using the following relationship derived from transition state theory.
A typical computational study would involve modeling the coordination of the (R)-5-Amino-2-Pentanol ligand to a metal precursor (e.g., a ruthenium or rhodium complex). The substrate then coordinates to this chiral catalyst, and the energy profiles for the pathways leading to the competing products are calculated. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states determines the selectivity. researchgate.net Analysis of the transition state geometries often reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for favoring one pathway over the other. nih.gov
Elucidation of Non-Covalent Interactions and Solvation Effects
Non-covalent interactions are fundamental to the structure, stability, and function of (R)-5-Amino-2-Pentanol, both intramolecularly and in its interactions with solvents or other molecules. As discussed, the primary intramolecular interaction is the hydrogen bond between the amino and hydroxyl groups.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these interactions. QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points can confirm the presence and quantify the strength of hydrogen bonds and weaker van der Waals interactions.
Solvation effects significantly influence the conformational equilibrium and reactivity of the molecule. Computational models can account for the solvent in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. acs.org Explicit solvation models, often used in MD simulations, provide a more detailed picture of specific solute-solvent interactions, such as the network of hydrogen bonds formed between the amino and hydroxyl groups of (R)-5-Amino-2-Pentanol and surrounding water molecules. These studies show a competition between intramolecular and intermolecular (solute-solvent) hydrogen bonding.
In silico Design of Novel Derivatives and Catalytic Systems
The insights gained from theoretical investigations of (R)-5-Amino-2-Pentanol can be leveraged for the in silico design of new molecules with enhanced properties. ijpsjournal.com For instance, if the goal is to create a more effective chiral ligand, computational methods can be used to predict how structural modifications would affect its catalytic performance. rsc.orgacs.org
One common strategy is to introduce bulky substituents at various positions on the ligand scaffold to enhance steric control in the catalytic pocket. A computational workflow might involve:
Scaffold Hopping/Modification: Creating a virtual library of derivatives by adding different groups (e.g., phenyl, tert-butyl, silyl (B83357) ethers) to the nitrogen atom or the carbon backbone of (R)-5-Amino-2-Pentanol.
High-Throughput Screening: Using lower-level computational methods (like molecular mechanics) to quickly assess the conformational properties and steric profiles of the designed derivatives.
Detailed Catalytic Modeling: Selecting the most promising candidates for more rigorous DFT calculations of a model reaction's transition states to predict their potential enantioselectivity.
This in silico approach accelerates the discovery process by prioritizing the synthesis of only the most promising derivatives, saving significant time and resources in the laboratory. rsc.org By systematically modifying the electronic and steric properties of the parent molecule, catalysts can be tailored for specific applications with high predicted efficacy and selectivity. oup.com
Advanced Analytical Methodologies for Stereochemical Purity and Structural Integrity Assessment
Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination
Chromatographic methods are indispensable for the separation and quantification of stereoisomers. For a chiral compound like 2-Pentanol, 5-amino-, (R)-, techniques that can differentiate between its enantiomer and potential diastereomers are essential for quality control and stereoselective synthesis validation.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of chiral compounds, including amino alcohols. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including amines. mdpi.comyakhak.org These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers can form transient, diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. For amino alcohols, the hydroxyl and amino groups are key interaction sites. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for optimizing selectivity and resolution. yakhak.org
Another important class of CSPs are the macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These are particularly effective for polar and ionic compounds like amino alcohols and underivatized amino acids, as they possess ionic groups and are compatible with a wide range of mobile phases, including aqueous ones. sigmaaldrich.com Direct analysis on these columns is often preferred as it avoids the need for derivatization, which can introduce additional analytical steps and potential impurities. sigmaaldrich.com
The table below summarizes representative HPLC conditions for the chiral separation of amines and amino alcohols, which are applicable for developing a method for 2-Pentanol, 5-amino-, (R)-.
| Parameter | Description |
| Chiral Stationary Phases (CSPs) | - Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) mdpi.com- Macrocyclic Glycopeptide-based: Teicoplanin sigmaaldrich.com |
| Typical Mobile Phase (Normal Phase) | Isocratic mixture of n-hexane and an alcohol modifier (e.g., 2-propanol, ethanol) yakhak.org |
| Detection | UV-Vis Detector (if chromophore is present or after derivatization), Fluorescence Detector (for enhanced sensitivity after derivatization) yakhak.org |
| Application | Determination of enantiomeric purity and enantiomeric excess (ee) mdpi.com |
Chiral Gas Chromatography (GC) Techniques
Chiral Gas Chromatography (GC) is a powerful and highly sensitive method for the separation of volatile chiral compounds. The technique relies on capillary columns coated with a chiral stationary phase, most commonly a derivative of cyclodextrin (B1172386). gcms.cznih.gov Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include guest molecules in their cavity. Chiral recognition occurs based on the differential fit and interaction of the enantiomers with the chiral cavity of the cyclodextrin. gcms.cz
For the analysis of a related compound, 2-pentanol, a β-cyclodextrin-based stationary phase has been successfully used to separate its enantiomers. nih.gov The amino group in 2-Pentanol, 5-amino-, (R)- may require derivatization (e.g., acylation) to improve its volatility and chromatographic behavior, a common practice in GC analysis of polar compounds. The selection of the appropriate cyclodextrin derivative and the optimization of the temperature program are critical for achieving baseline separation of the enantiomers.
A representative set of GC parameters for the chiral analysis of a short-chain alcohol is presented in the following table.
| Parameter | Example Condition |
| Column | Capillary column with a derivatized β-cyclodextrin chiral stationary phase nih.gov |
| Injector Temperature | 250 °C nih.gov |
| Split Ratio | 20:1 nih.gov |
| Oven Program | Start at 40 °C, hold for 1 min, ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min, hold for 1 min nih.gov |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC for chiral separations, combining advantages of both gas and liquid chromatography. chromatographyonline.comtandfonline.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. selvita.com This mobile phase exhibits low viscosity and high diffusivity, which allows for higher flow rates and faster separations without a significant loss of efficiency. chromatographyonline.comselvita.com
Key advantages of SFC for chiral analysis include reduced analysis times, faster column equilibration, and a significant reduction in organic solvent consumption, making it a "greener" analytical technique. chromatographyonline.comchiraltech.com Most chiral stationary phases developed for HPLC can also be used in SFC, where they may offer different or complementary selectivity. chromatographyonline.com For primary amines like 2-Pentanol, 5-amino-, (R)-, crown ether-based CSPs have shown particular promise in SFC applications. chromatographyonline.com
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO2 (non-toxic, non-flammable) selvita.com | Organic solvents (e.g., hexane, acetonitrile) |
| Analysis Speed | Generally faster due to low viscosity and high diffusivity chromatographyonline.comchiraltech.com | Slower flow rates are typically required for optimal resolution |
| Solvent Consumption | Significantly lower, reduced environmental impact chiraltech.com | Higher, generates more organic waste |
| Column Equilibration | Faster chromatographyonline.com | Slower |
| Selectivity | Often complementary to HPLC, can provide better separation chromatographyonline.com | Well-established and predictable |
Spectroscopic Methodologies for Elucidation of Absolute and Relative Stereochemistry
While chromatography excels at separating and quantifying stereoisomers, spectroscopic methods are essential for elucidating the three-dimensional arrangement of atoms, thereby determining the absolute and relative stereochemistry of a chiral center.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in an achiral solvent, the NMR spectra of two enantiomers are identical because the magnetic environments of corresponding nuclei are the same. d-nb.info To overcome this, chiral recognition can be induced by introducing a chiral auxiliary that interacts with the enantiomers to create diastereomeric species. These diastereomeric complexes have different physical properties and, consequently, distinct NMR spectra, allowing for differentiation and quantification. d-nb.inforesearchgate.net
Chiral Solvating Agents (CSAs) are a type of chiral auxiliary that forms transient, non-covalent diastereomeric complexes with the analyte's enantiomers directly in the NMR tube. researchgate.netunipi.it This interaction breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum. The difference in the chemical shift between the signals of the two enantiomers is referred to as chemical shift non-equivalence (ΔΔδ). nih.gov The relative integration of these separated signals can be used to determine the enantiomeric excess of the sample. frontiersin.org
For amino alcohols, a variety of CSAs can be effective, including crown ethers, BINOL-derivatives, and chiral acids or alcohols. researchgate.netfrontiersin.orgnih.gov The formation of these diastereomeric complexes relies on non-covalent interactions such as hydrogen bonding, ionic interactions, and steric repulsion. The choice of the CSA and the NMR solvent is critical, as these factors heavily influence the stability of the diastereomeric complexes and the magnitude of the observed chemical shift differences. nih.govresearchgate.net
| Chiral Solvating Agent (CSA) Type | Interacting Analyte Functional Groups | Typical Non-Covalent Interactions |
| (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Protonated primary amines (R-NH3+) researchgate.netnih.gov | Hydrogen bonding, ion-pairing |
| BINOL-based amino alcohols | Carboxylic acids, amines frontiersin.org | Hydrogen bonding, π-π stacking |
| Chiral Phosphoric Acids | Amines, quinolines nih.gov | Hydrogen bonding, ion-pairing |
| Calixarenes/Resorcinarenes | Amines (after derivatization), alcohols nih.gov | Host-guest interactions, hydrogen bonding |
Chiral Derivatizing Agents (CDAs) in NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds nih.gov. When analyzing enantiomers, which are spectroscopically identical in an achiral environment, Chiral Derivatizing Agents (CDAs) are employed. CDAs are enantiomerically pure reagents that react with the chiral analyte to form diastereomers nih.govmdpi.com. These newly formed diastereomers have distinct physical properties and, crucially, produce separate, distinguishable signals in the NMR spectrum mdpi.com.
For (R)-5-amino-2-pentanol, a CDA would react with either the amino or the hydroxyl group, or both. The choice of CDA is critical and often targets specific functional groups. For instance, chiral carboxylic acids or their activated derivatives, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), are frequently used to form diastereomeric esters or amides researchgate.nettcichemicals.com. The reaction of a racemic mixture of 5-amino-2-pentanol with a single enantiomer of a CDA (e.g., (S)-MTPA) would result in two diastereomers: ((R)-analyte-(S)-CDA) and ((S)-analyte-(S)-CDA).
The differing spatial arrangements of the substituents in these diastereomers lead to variations in the chemical environments of their respective nuclei. Consequently, protons (¹H NMR) or other NMR-active nuclei like fluorine (¹⁹F NMR) or phosphorus (³¹P NMR) near the chiral center will resonate at different frequencies, resulting in separate peaks for each diastereomer researchgate.netfrontiersin.orgnih.gov. The integration of these distinct peaks allows for the direct quantification of the enantiomeric ratio. The ¹⁹F NMR-based analysis is particularly effective due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to clean, baseline-separated peaks acs.orgnih.gov.
Table 1: Illustrative ¹⁹F NMR Data for Diastereomers of 5-amino-2-pentanol Formed with a Fluorinated Chiral Derivatizing Agent
| Diastereomer | Hypothetical Chemical Shift (δ) in ppm | Integration | Calculated Enantiomeric Purity |
| Formed from (R)-5-amino-2-pentanol | -71.5 | 98.5 | 97.0% ee |
| Formed from (S)-5-amino-2-pentanol (impurity) | -71.8 | 1.5 |
Note: Data are hypothetical and serve to illustrate the principle of NMR analysis using CDAs.
Circular Dichroism (CD) Spectroscopy for Chirality Sensing
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule tcichemicals.com. This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule. While (R)-5-amino-2-pentanol itself lacks strong chromophores necessary for detection in the typical UV-Vis range, CD spectroscopy can be effectively used after derivatization nih.govnsf.gov.
The process involves reacting the amino or hydroxyl group with a chromophoric reagent to attach a UV-active group to the chiral center. The resulting derivative will exhibit a characteristic CD spectrum. The sign (positive or negative) and intensity of the Cotton effects can be correlated with the absolute configuration of the stereocenter tcichemicals.com. This correlation is often established by comparing the experimental spectrum to those of structurally similar compounds with known configurations or by applying empirical rules such as the exciton (B1674681) chirality method tcichemicals.com. This technique is a powerful non-empirical method for determining a molecule's configuration without needing a reference compound of known configuration tcichemicals.com.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared counterpart to electronic CD spectroscopy mdpi.com. It measures the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition nih.gov. A significant advantage of VCD is that all molecules, including (R)-5-amino-2-pentanol, possess vibrational transitions, meaning no chromophore is necessary for the analysis mdpi.com.
The VCD spectrum provides a unique fingerprint of a molecule's absolute configuration. The analysis involves comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted through quantum chemical calculations, typically using Density Functional Theory (DFT) mdpi.com. A good correlation between the experimental spectrum of a sample and the calculated spectrum for the (R)-configuration provides a confident and unambiguous assignment of the absolute configuration mdpi.com. VCD is particularly valuable for determining the stereochemistry of molecules where other methods may be challenging to apply nih.govrsc.org.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive and powerful method for the non-empirical determination of the absolute configuration of a chiral molecule wikipedia.orgnih.gov. This technique provides an exact three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal researchgate.net.
To determine the absolute configuration of (R)-5-amino-2-pentanol, it would first need to be crystallized. Often, this is achieved by forming a salt or a derivative with a molecule that enhances crystallinity and preferably contains a heavy atom researchgate.netsci-hub.se. The presence of a heavy atom enhances the anomalous dispersion effect, which is crucial for reliably determining the absolute stereochemistry researchgate.net.
During data analysis, the Bijvoet method is used, which relies on the intensity differences between specific pairs of diffraction spots (Bijvoet pairs) that would be identical in the absence of anomalous scattering researchgate.net. The correct assignment of the absolute configuration is typically validated by a low value of the Flack parameter, which should be close to zero for the correct stereoisomer researchgate.net. Although obtaining a suitable crystal can be a challenge, a successful X-ray crystallographic analysis provides unambiguous proof of the molecule's absolute configuration wikipedia.orgspringernature.com.
Future Directions and Emerging Research Avenues for R 5 Amino 2 Pentanol Research
Integration with Flow Chemistry and Continuous Manufacturing Processes
The paradigm shift from traditional batch processing to continuous manufacturing is gaining significant momentum in the pharmaceutical and fine chemical industries. pharmasalmanac.comcontractpharma.com Flow chemistry, a cornerstone of continuous manufacturing, offers numerous advantages for the synthesis of (R)-5-amino-2-pentanol. pharmasalmanac.com By conducting reactions in a continuously flowing stream through microreactors or packed-bed systems, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.comenantia.com
This precise control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which might be employed in synthetic routes to (R)-5-amino-2-pentanol. contractpharma.com The high surface-area-to-volume ratio in flow reactors ensures efficient heat and mass transfer, leading to improved reaction selectivity, higher yields, and a better impurity profile. contractpharma.comenantia.com Furthermore, flow systems enhance safety by minimizing the volume of hazardous materials present at any given time. contractpharma.com The integration of in-line purification and analysis enables a seamless, automated process from starting materials to the final product. The scale-up of a flow process is typically more straightforward than for batch processes, often involving "numbering up" (running multiple reactors in parallel) or "sizing up" (using a larger reactor), which simplifies the transition from laboratory to industrial production. enantia.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for (R)-5-Amino-2-Pentanol
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |
| Mass Transfer | Often dependent on stirring efficiency | Highly efficient and predictable |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes |
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, time |
| Scalability | Complex, often requires re-optimization | Simpler, through numbering-up or sizing-up |
| Reproducibility | Prone to batch-to-batch variation | High reproducibility and consistency |
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the development of chemical syntheses. researchgate.net For a target molecule like (R)-5-amino-2-pentanol, ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. These models can forecast reaction yields, identify potential byproducts, and suggest optimal reaction conditions, thereby minimizing the need for extensive trial-and-error experimentation. sciencedaily.com
For instance, an ML model could be employed to optimize a key stereoselective reduction or amination step in the synthesis of (R)-5-amino-2-pentanol. By varying parameters such as catalyst type, solvent, temperature, and substrate concentration in a virtual environment, the algorithm can identify the conditions most likely to maximize yield and enantioselectivity. This predictive power significantly reduces the experimental workload and accelerates the process development timeline.
Table 2: Application of Machine Learning in the Synthesis of (R)-5-Amino-2-Pentanol
| Optimization Parameter | Machine Learning Application | Potential Outcome |
|---|---|---|
| Catalyst Selection | Predict catalyst performance based on structural features | Identification of a highly active and selective catalyst |
| Reaction Conditions | Optimize temperature, pressure, and concentration | Maximized yield and minimized reaction time |
| Solvent System | Screen virtual solvent libraries for optimal properties | Improved solubility, reactivity, and sustainability |
| Enantioselectivity | Correlate catalyst/reagent structure with stereochemical outcome | Achievement of high enantiomeric excess (>99% ee) |
Exploration of Novel Biocatalytic Systems and Enzyme Engineering Strategies
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral molecules. rsc.org Enzymes such as transaminases, ketoreductases (KREDs), and ammonia (B1221849) lyases can catalyze the formation of chiral amines and alcohols with exceptional stereocontrol. acs.orgnih.gov Future research will focus on discovering and engineering enzymes for the efficient synthesis of (R)-5-amino-2-pentanol.
Protein engineering techniques, including directed evolution and rational design, are pivotal in tailoring enzymes for specific industrial applications. rsc.org For example, a ketoreductase could be engineered to improve its activity and selectivity in reducing a precursor ketone to (R)-5-amino-2-pentanol. Engineering efforts might focus on enhancing enzyme stability in the presence of organic co-solvents, increasing its tolerance to high substrate concentrations, or even altering its cofactor dependence to improve process economics. acs.org The development of multi-enzyme cascades, where several reactions are performed in a single pot, represents a further step towards creating highly efficient and sustainable biosynthetic routes. acs.org
Table 3: Enzyme Engineering Strategies for (R)-5-Amino-2-Pentanol Synthesis
| Enzyme Class | Catalytic Function | Key Engineering Goal |
|---|---|---|
| Ketoreductase (KRED) | Stereoselective reduction of a ketone precursor | Enhance (R)-selectivity; improve stability at high substrate load |
| Transaminase (ATA) | Asymmetric amination of a ketone precursor | Broaden substrate scope; improve equilibrium position |
| Ammonia Lyase | Asymmetric addition of ammonia to an unsaturated precursor | Increase activity towards non-natural substrates |
| Hydrolase | Kinetic resolution of a racemic ester precursor | Achieve high enantioselectivity (E-value > 200) |
Development of Robust and Recyclable Catalytic Systems
For synthetic steps like hydrogenation or reductive amination, catalysts consisting of metals like platinum, ruthenium, or nickel immobilized on solid supports (e.g., carbon, zirconia, alumina) are being explored. Research focuses on designing supports and modifying catalyst surfaces to enhance activity, prevent metal leaching, and improve the catalyst's lifespan over many cycles. In a continuous flow setup, these heterogeneous catalysts can be used in packed-bed reactors, allowing for prolonged, uninterrupted production. contractpharma.com
Table 4: Performance of Recyclable Heterogeneous Catalysts in Asymmetric Synthesis
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/ee (%) |
|---|---|---|---|
| Ru/g-C3N4 | Asymmetric Hydrogenation | 5 | >95% Yield, 98% ee |
| Immobilized Prolinamide | Aldol (B89426) Reaction | 6 | 92% Yield, 92% ee |
| Pt/ZrO2 | Reductive Amination | 4 | >90% Conversion, 96% ee |
| Ni-Mg3AlOx | Hydrogenation | 5 | >99% Conversion, >97% ee |
Note: Data represents typical performance for relevant reaction types and may not be specific to (R)-5-amino-2-pentanol.
Advanced Spectroscopic and Chiroptical Methodologies for Real-Time Monitoring
The implementation of Process Analytical Technology (PAT) is crucial for robust and optimized manufacturing processes. For the synthesis of (R)-5-amino-2-pentanol, advanced spectroscopic techniques can be integrated directly into the reactor (particularly in flow systems) for real-time monitoring and control.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and the final product as the reaction progresses. To specifically monitor the stereochemical outcome, chiroptical methods are essential. In-line circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy could potentially provide real-time measurement of the enantiomeric excess (ee), ensuring the process consistently delivers the desired (R)-enantiomer. This continuous stream of data allows for immediate adjustments to process parameters, preventing deviations and ensuring final product quality.
Table 5: Spectroscopic Methods for Real-Time Process Monitoring
| Technique | Parameter Monitored | Benefit in Manufacturing |
|---|---|---|
| FTIR/Raman Spectroscopy | Reactant/Product Concentration | Real-time reaction kinetics, endpoint determination |
| UV-Vis Spectroscopy | Concentration of chromophoric species | Tracking specific intermediates or catalysts |
| Circular Dichroism (CD) | Enantiomeric Excess (ee) | Real-time control of stereoselectivity |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, impurity profiling | In-depth process understanding and quality control |
Multi-Omics Approaches in Biosynthesis Pathway Engineering
For the biocatalytic production of (R)-5-amino-2-pentanol, engineering a microbial host like Escherichia coli or Saccharomyces cerevisiae to harbor a synthetic metabolic pathway is a promising strategy. nih.gov Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cell's response to genetic engineering and process conditions. wur.nlrsc.org
By designing a novel biosynthetic pathway—for example, starting from a highly available cellular precursor like L-lysine—researchers can use multi-omics to identify and overcome metabolic bottlenecks. nih.gov Transcriptomics (analyzing RNA) can reveal which genes in the pathway are being poorly expressed, while proteomics (analyzing proteins) can confirm the presence of the required enzymes. Metabolomics (analyzing metabolites) can identify the buildup of unwanted intermediates or byproducts, indicating rate-limiting steps or competing native pathways. wur.nl This integrated data allows for a systematic and targeted approach to optimizing the engineered strain, leading to significantly higher titers and productivity of (R)-5-amino-2-pentanol.
Table 6: Role of Multi-Omics in Engineering a Biosynthetic Pathway
| Omics Layer | Data Provided | Application in Pathway Optimization |
|---|---|---|
| Genomics | DNA sequence, gene identification | Design of the synthetic pathway, host selection |
| Transcriptomics | Gene expression levels (mRNA) | Identifying transcriptional bottlenecks, promoter tuning |
| Proteomics | Enzyme abundance and modifications | Quantifying pathway enzyme levels, post-translational issues |
| Metabolomics | Intracellular metabolite concentrations | Pinpointing metabolic bottlenecks and flux imbalances |
Q & A
Q. How can enantiomeric purity of (R)-5-amino-2-pentanol be determined experimentally?
- Method : Use chiral gas chromatography-mass spectrometry (GC-MS) with a β-cyclodextrin-based column. Calibrate the system with racemic standards to establish retention time differences between enantiomers. Quantify peak area ratios to calculate enantiomeric excess (ee) .
- Validation : Cross-validate results with polarimetry or nuclear Overhauser effect (NOE) NMR to confirm stereochemical assignments .
Q. What NMR spectral features distinguish (R)-5-amino-2-pentanol from its enantiomer?
- Key Peaks :
- δ 0.88 ppm (singlet): Methyl group (-CH₃) adjacent to the chiral center.
- δ 1.4–1.6 ppm (multiplet): Methylene groups (-CH₂-) in the pentanol chain.
- δ 3.6 ppm (broad singlet): Hydroxyl (-OH) and amine (-NH₂) protons, which disappear upon D₂O exchange .
- Advanced Tip : Use homonuclear decoupling in ¹H NMR to resolve overlapping signals in crowded regions.
Q. How is the fuel value of 2-pentanol isomers calculated experimentally?
- Procedure :
Perform bomb calorimetry on triplicate samples.
Calculate heat released () using , where is the calorimeter constant.
Normalize by mass to determine energy density (kJ/g).
- Data Example :
| Trial | (kJ/g) | Efficiency (%) |
|---|---|---|
| 1 | 34.2 ± 0.5 | 98.3 |
- Note : Account for oxygen content (e.g., 18.4% in 2-pentanol) to adjust for incomplete combustion .
Q. What role does (R)-5-amino-2-pentanol play in supramolecular chemistry?
- Application : Acts as a co-solvent in the synthesis of helical microrods via α-cyclodextrin self-assembly. Its chirality directs helical handedness, confirmed by circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. GC-MS) be resolved during structural elucidation?
- Troubleshooting :
- Scenario : Discrepancy in molecular ion peaks (GC-MS) vs. proton counts (NMR).
- Solution :
Re-run NMR with higher field strength (e.g., 600 MHz) to resolve splitting.
Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Check for solvent impurities or degradation products (e.g., oxidation to ketones) .
Q. What mechanistic insights exist for acid-catalyzed dehydration of (R)-5-amino-2-pentanol?
- Thermochemical Data :
- ΔrH° = 54.7 ± 0.3 kJ/mol (liquid phase, elimination to form pentene).
- Method : Monitor reaction kinetics via in situ FT-IR, tracking OH/NH₂ peak reduction. Use DFT calculations to model transition states .
Q. How is (R)-5-amino-2-pentanol detected in microbial volatile organic compound (MVOC) analysis?
- Protocol :
Use headspace solid-phase microextraction (HS-SPME) with a Carboxen/PDMS fiber.
Analyze via GC-MS in SIM mode (m/z 45 for amine fragmentation).
Compare against MVOC libraries (e.g., sesquiterpene co-elution patterns) .
Q. What computational models predict thermodynamic properties of (R)-5-amino-2-pentanol under high pressure?
- Approach :
- Apply Peng-Robinson equation of state to phase equilibria data.
- Validate with experimental vapor-liquid equilibrium (VLE) measurements at 10–50 MPa.
- Outcome : Predicts optimal conditions for enantioselective transesterification in pharmaceutical synthesis (e.g., Alzheimer’s drug intermediates) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties of (R)-5-Amino-2-Pentanol
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 119–120°C | Chiral GC-MS |
| Enantiomeric Excess (ee) | >98% (chiral column) | β-cyclodextrin GC |
| Fuel Value | 34.2 ± 0.5 kJ/g | Bomb Calorimetry |
Q. Table 2: Fragmentation Patterns in Mass Spectrometry
| m/z | Ion Fragment | Significance |
|---|---|---|
| 45 | NH₂CH₂+ | Amine group identification |
| 73 | C₃H₇O+ | Pentanol backbone |
| 88 | [M-H₂O]+ | Dehydration product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
